Potency Comparison: RL-0070933 vs. Purmorphamine (Canonical Smo Agonist)
RL-0070933 demonstrates substantially higher in vitro potency compared to the canonical Smo agonist purmorphamine. RL-0070933 modulates Smo ciliary translocation with a reported EC50 of 0.02 µM . In contrast, purmorphamine, which acts as a direct Smo receptor agonist to activate Hedgehog pathway transcription, exhibits an EC50 of approximately 1 µM in comparable cellular assays . This represents a 50-fold difference in effective concentration.
| Evidence Dimension | In vitro potency for Smo modulation/activation (EC50) |
|---|---|
| Target Compound Data | 0.02 µM |
| Comparator Or Baseline | Purmorphamine: ~1 µM |
| Quantified Difference | 50-fold higher potency (lower EC50) for RL-0070933 |
| Conditions | Cell-based assays for Smo receptor function (specific assay systems not fully detailed in source datasheets, but both are referenced as functional EC50 values). |
Why This Matters
For experiments requiring lower compound concentrations to minimize off-target or solvent toxicity, RL-0070933's 50-fold higher potency offers a significant practical advantage over purmorphamine.
